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gltS protein, E coli - 133064-64-9

gltS protein, E coli

Catalog Number: EVT-1520469
CAS Number: 133064-64-9
Molecular Formula: C9H15NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The gltS protein in Escherichia coli is a sodium-dependent glutamate transporter that plays a crucial role in the metabolism of glutamate. This protein is part of the larger family of glutamate transporters and is essential for the uptake of both D- and L-glutamate, which are vital substrates for various cellular processes. The gene encoding this protein is located in the inner membrane of E. coli and is known to be involved in the bacterium's adaptation to different environmental conditions, including stress responses and antibiotic tolerance.

Source

The gltS gene was first identified in Escherichia coli K-12, a widely studied laboratory strain. The protein is classified as a symporter, specifically facilitating the co-transport of sodium ions along with glutamate across the bacterial membrane. The gene has also been linked to other transport systems, including gltC and gltI, which are involved in similar functions related to glutamate transport.

Classification
  • Gene: gltS
  • Organism: Escherichia coli K-12 substr. MG1655
  • Function: Sodium-dependent glutamate transporter
  • Length: 1206 base pairs (401 amino acids)
  • Location: Inner membrane
  • Accession IDs: EG10406 (EcoCyc), P0AER8 (UniProt)
Synthesis Analysis

Methods

The synthesis of gltS can be achieved through standard molecular biology techniques such as polymerase chain reaction (PCR) amplification, cloning into expression vectors, and transformation into competent E. coli strains. The process typically involves:

  1. Gene Amplification: Using specific primers to amplify the gltS gene from E. coli genomic DNA.
  2. Cloning: Inserting the amplified gene into a suitable plasmid vector.
  3. Transformation: Introducing the recombinant plasmid into E. coli cells for expression.

Technical Details

The expression of gltS can be regulated using various promoters, such as the T7 promoter system or arabinose-inducible systems, to control the timing and level of protein production. The use of low ammonium concentrations during culture can enhance the yield of recombinant proteins when using glutamate as a substrate.

Molecular Structure Analysis

Structure

The gltS protein exhibits a characteristic membrane topology typical of sodium-glutamate symporters. Studies have shown that it consists of multiple transmembrane domains that facilitate its function as a transporter.

Data

  • Molecular Weight: Approximately 44 kDa
  • Transmembrane Domains: Predicted to have 10-12 transmembrane helices based on hydropathy analysis.
  • Functional Domains: Contains regions critical for sodium binding and glutamate recognition.
Chemical Reactions Analysis

Reactions

The primary reaction facilitated by gltS involves the symport of sodium ions and glutamate into the bacterial cell:

Na++GlutamateoutsideNa++Glutamateinside\text{Na}^++\text{Glutamate}_{\text{outside}}\rightarrow \text{Na}^++\text{Glutamate}_{\text{inside}}

This reaction is essential for maintaining intracellular levels of glutamate, which is crucial for various metabolic pathways.

Technical Details

The transport process is driven by the electrochemical gradient of sodium ions across the membrane, allowing for efficient uptake of glutamate even at low external concentrations.

Mechanism of Action

Process

The mechanism by which gltS operates involves:

  1. Binding: Sodium ions and glutamate bind to specific sites on the transporter.
  2. Conformational Change: The binding induces a conformational change in the transporter, allowing it to move both substrates across the membrane.
  3. Release: Once inside, sodium ions are released into the cytoplasm, followed by glutamate.

Data

Experimental studies suggest that mutations in the gltS gene can significantly affect its function, leading to altered transport efficiency and substrate specificity.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range for Activity: Optimal activity typically observed around neutral pH (7.0 - 7.5).
  • Ionic Dependence: Function relies on external sodium ion concentration; absence leads to reduced transport activity.
Applications

Scientific Uses

The gltS protein has several applications in scientific research:

  1. Metabolic Engineering: Used as a target for enhancing glutamate utilization in engineered E. coli strains for biotechnological applications.
  2. Antibiotic Resistance Studies: Investigated for its role in bacterial tolerance to antibiotics due to its involvement in stress responses.
  3. Synthetic Biology: Employed in designing synthetic pathways for producing valuable metabolites from glutamate.
Molecular Characterization of gltS in *E. coli*

Genomic Localization and Sequence Analysis of gltS

The gltS gene encoding the sodium-dependent glutamate permease in Escherichia coli K12 is located at 79.7 minutes on the chromosomal map, positioned immediately downstream of the spoT gene. This genomic arrangement places gltS within a region encoding proteins involved in stress response and metabolic regulation. The spoT-gltS operon structure suggests potential coregulation, particularly under conditions of nutrient limitation where glutamate serves as a critical carbon and nitrogen source [1] [7].

Sequencing of the gltS locus reveals a 1,206-base pair open reading frame encoding a protein of 401 amino acid residues with a predicted molecular mass of 42,425 Daltons. The gene exhibits a canonical Shine-Dalgarno sequence (AGGAGG) positioned 8 nucleotides upstream of the initiation codon, facilitating ribosomal binding. Promoter analysis identifies conserved -10 (TATAAT) and -35 (TTGACA) hexamers characteristic of σ⁷⁰-dependent transcription initiation. Genetic disruption experiments confirm that null alleles of gltS result in a glutamate auxotrophy phenotype (Glt⁻), rendering E. coli incapable of utilizing glutamate as a sole carbon source and conferring resistance to the toxic analog α-methylglutamate [1] [2].

Table 1: Genomic and Molecular Characteristics of gltS in E. coli K12

CharacteristicValueFunctional Significance
Chromosomal Location79.7 minutesAdjacent to spoT stress response gene
ORF Length1,206 bpEncodes 401 amino acid polypeptide
Predicted Molecular Mass42,425 DaConsistent with membrane protein size
Transcriptional Initiation Site-10 (TATAAT); -35 (TTGACA)σ⁷⁰-dependent promoter
Null PhenotypeGlt⁻, α-methylglutamateʳEssential for glutamate utilization

Structural Biology of the GltS Protein

Primary Structure and Amino Acid Composition

The primary structure of GltS comprises 401 amino acids with a distinctive enrichment in hydrophobic residues (73% non-polar amino acids), consistent with its identity as an integral membrane transporter. The protein exhibits a calculated pI of 9.2, suggesting a net positive charge at physiological pH that may facilitate interactions with anionic phospholipid head groups in the membrane bilayer. Compositional analysis reveals overrepresentation of leucine (12.5%), alanine (11.2%), glycine (10.7%), and valine (9.0%), residues that collectively promote α-helical secondary structure formation and membrane integration. A central hydrophilic domain (residues 180-220) enriched in charged and polar residues separates two hydrophobic domains, potentially forming a cytoplasmic loop involved in regulatory interactions [2] [7].

Hydrophobic Domains and Membrane-Spanning Segments

Hydropathy profiling using the Kyte-Doolittle algorithm predicts 12 transmembrane segments (TMS) organized in two sets of five helices flanking the central hydrophilic domain. This structural organization creates a pseudo-symmetric arrangement reminiscent of the "inverted repeat" topology observed in many secondary transporters. Each transmembrane segment ranges from 18-25 residues in length, sufficient to span the lipid bilayer as α-helices. The most hydrophobic domain (TMS VII; residues 240-260) exhibits a GX₃GX₃G motif associated with helix-helix interactions in membrane proteins. Experimental validation through cysteine accessibility scanning confirms that TMS III and TMS X contribute to an aqueous translocation pathway, with introduced cysteine residues showing reactivity to membrane-impermeant sulfhydryl reagents [2] [4] [6].

Table 2: Predicted Transmembrane Topology of GltS

DomainResidue RangeLength (aa)Key Structural Features
Amino-Terminus1-3030Cytosolic orientation
TMS I-V31-180150N-terminal hydrophobic bundle
Central Hydrophilic181-22040Flexible loop; potential regulation site
TMS VI-X221-370150C-terminal hydrophobic bundle
Carboxy-Terminus371-40131Cytosolic orientation

Conserved Motifs for Sodium Symport Recognition

A hallmark feature of GltS is the sodium-coupled symport mechanism requiring Na⁺ for glutamate transport. Sequence analysis identifies a conserved GXXAXXXLXXGR motif (residues 42-Ala-82-Gly-91-Arg-92 in E. coli B GltS) within TMS II that is critical for cation recognition. This motif is structurally analogous to sodium-binding sites identified in the E. coli proline permease PutP and mammalian sodium/glucose cotransporters. Mutagenesis studies demonstrate that substitution of Gly91 or Arg92 abolishes sodium dependence without affecting substrate binding affinity. The central Ala82 residue likely forms part of a hydrophobic pocket that accommodates the dehydrated sodium ion during transport. This motif's conservation across sodium-dependent transporters suggests a universal mechanism for cation coupling in this protein family [2] [4] [10].

Table 3: Conserved Functional Motifs in GltS

MotifLocationSequenceFunctional Role
Sodium Binding SiteTMS II (82-92)GXXAXXXLXXGRNa⁺ coordination; symport mechanism
Substrate SelectivityTMS VIIISX₃DX₂RGlutamate carboxyl group interaction
Hydrophobic CoreTMS VIIGX₃GX₃GInterhelical packing; structural stability
GltS Family SignatureC-terminal domainFPX₄GX₂WPhylogenetic marker; unknown function

Evolutionary Conservation of GltS Across Bacterial Species

Phylogenetic analysis of 60 glutamate transporter family members across Bacteria, Archaea, and Eukarya reveals that GltS belongs to the bacterial glutamate/aspartate transporter subfamily, distinct from eukaryotic excitatory amino acid transporters (EAATs) and bacterial C4-dicarboxylate carriers (DctA). GltS orthologs are conserved throughout Gammaproteobacteria, including Salmonella enterica, Klebsiella pneumoniae, and Pseudomonas aeruginosa, sharing 75-92% amino acid identity. Beyond this class, more divergent homologs appear in Firmicutes (45-60% identity) and Archaea (30-40% identity), primarily in species inhabiting high-sodium environments [4] [10].

Figure 1: Phylogenetic Relationships in the Glutamate Transporter Family

Bacterial Glutamate Transporters (GltS/GltP)  ├───Gammaproteobacteria (Na⁺/H⁺-coupled; GltS)  ├───Bacillales (Na⁺-coupled; GltT)  └───Archaeal Homologs (Cation-coupled)  Eukaryotic Glutamate Transporters (EAATs)  ├───Neuronal (Na⁺/K⁺-coupled)  └───Retinal (Cl⁻ channel function)  Bacterial C4-Dicarboxylate Carriers (DctA)  └───Alpha/Betaproteobacteria (H⁺-coupled)  

Functional diversification within the family is evident:

  • Cation Specificity: While E. coli GltS strictly requires Na⁺, the Bacillus stearothermophilus homolog GltT functions as a Na⁺/H⁺ hybrid symporter where elevated temperature increases sodium selectivity [4].
  • Substrate Range: Rhizobium meliloti DctA transports succinate, fumarate, and aspartate but excludes glutamate, despite 40% sequence similarity to GltS, illustrating how subtle changes in the substrate-binding pocket alter specificity [4].
  • Structural Innovations: Eukaryotic EAATs evolved an additional C-terminal hydrophobic domain (∼100 residues) that enables chloride channel activity absent in bacterial GltS [9].

Table 4: Functional Evolution of GltS-like Transporters

OrganismTransporterCation CouplingSubstrate SpecificityUnique Features
Escherichia coliGltSNa⁺Glutamate-specificHighest substrate affinity (Kₜ=3.5 μM)
Bacillus stearothermophilusGltTNa⁺/H⁺Glutamate, aspartateThermo-regulated Na⁺ selectivity
Rhizobium melilotiDctAH⁺Succinate, fumarate, aspartateBroad C4-dicarboxylate specificity
Homo sapiensEAAT13Na⁺/H⁺, K⁺ antiportGlutamate, aspartateCl⁻ channel function

The genetic redundancy in glutamate uptake systems highlights GltS's specialized role: E. coli possesses three additional transporters—GltP (H⁺-coupled glutamate/aspartate symport), GltI (glutamate/aspartate antiport), and GadC (glutamate/γ-aminobutyrate exchange)—each with distinct kinetic properties and regulatory controls. This redundancy ensures glutamate acquisition across varying environmental conditions, with GltS providing high-affinity uptake specifically under sodium-replete conditions. The conservation of gltS in enteric pathogens (Salmonella, Yersinia) but not in obligate intracellular bacteria (Chlamydia, Rickettsia) suggests its niche adaptation for extracellular survival [3] [5] [8].

Properties

CAS Number

133064-64-9

Product Name

gltS protein, E coli

Molecular Formula

C9H15NO4

Synonyms

gltS protein, E coli

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